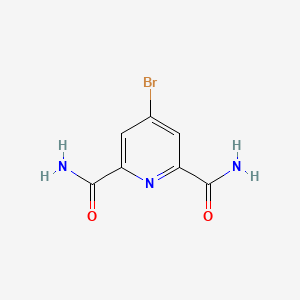

![molecular formula C26H22N4O2S B2376812 2-((3-オキソ-2-フェニル-2,3-ジヒドロイミダゾ[1,2-c]キナゾリン-5-イル)チオ)-N-フェネチルアセトアミド CAS No. 1053085-97-4](/img/structure/B2376812.png)

2-((3-オキソ-2-フェニル-2,3-ジヒドロイミダゾ[1,2-c]キナゾリン-5-イル)チオ)-N-フェネチルアセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

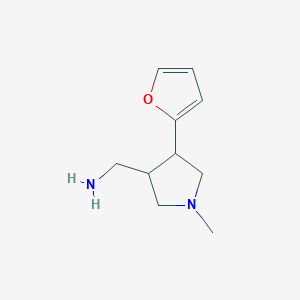

The compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide” is a derivative of the imidazole class of compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of this compound involves the dehydrocyclization of 4-(1-hydroxyethyl)-aminoquinazoline (IV) and the usage of 2-aminobenzonitrile (VI) which on reaction with ethylenediamine leads to the formation of the key intermediate 2-(2-aminophenyl)-4,5-dihydro-1H-imidazoles (VII) .Molecular Structure Analysis

The molecular structure of this compound is complex, with a core imidazole ring attached to a phenyl group and a quinazolinone group . The exact structure would require more detailed analysis.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include dehydrocyclization and condensation . The presence of halogens can alter the biological activity of the compound .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific physical and chemical properties of the compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide” would require further investigation.科学的研究の応用

抗酸化特性

酸化ストレスは、神経変性疾患や心臓血管系の病気など、さまざまな病気の原因となります。イミダゾール誘導体はしばしば抗酸化活性を持っています。本化合物がフリーラジカルを捕捉し、酸化損傷から細胞を保護するかどうかについて、研究が行われています。

要約すると、このイミダゾール系化合物は、抗菌療法から抗腫瘍研究まで、さまざまな分野で可能性を秘めています。 その多面的な特性は、さらなる調査と医薬品開発のための興味深い候補となっています . 特定の用途についてさらに詳しい情報が必要な場合は、お気軽にお問い合わせください! 😊

将来の方向性

The future directions for this compound could involve further exploration of its biological activities and potential applications in the treatment of various diseases. Given the broad range of activities exhibited by imidazole derivatives , this compound could have potential uses in a variety of therapeutic areas.

作用機序

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .

Mode of Action

This compound acts as a dual inhibitor, incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . It shows inhibitory activities against both PI3K and HDAC . The long alkyl chain of the compound exits the reaction center along the long narrow tubular channel, and the 2,3-Dihydroimidazo[1,2-c]quinazoline moiety is placed in an open environment of the protein surface and projects outward into the solvent .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, differentiation, and migration . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival . Additionally, by inhibiting HDAC, the compound can induce multiple epigenetic modifications, affecting various signaling networks .

Result of Action

The compound has shown potent antiproliferative activities against certain cell lines in cellular assays . This suggests that it could potentially be used as a therapeutic agent for certain types of cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and affect its action.

特性

IUPAC Name |

2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O2S/c31-22(27-16-15-18-9-3-1-4-10-18)17-33-26-28-21-14-8-7-13-20(21)24-29-23(25(32)30(24)26)19-11-5-2-6-12-19/h1-14,23H,15-17H2,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIRGPXIIQKMGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide](/img/structure/B2376731.png)

![2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2376734.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2376740.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2376741.png)

![Methyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2376742.png)

![(6-Chloropyridin-3-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2376744.png)

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate](/img/structure/B2376750.png)